molecular formula C15H9Br2ClO2 B2384344 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione CAS No. 937602-10-3

1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione

Cat. No.: B2384344
CAS No.: 937602-10-3
M. Wt: 416.49
InChI Key: WBCUPPCOJWRGIW-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione ( 937602-10-3) is a brominated and chlorinated synthetic organic compound with the molecular formula C15H9Br2ClO2 and a molecular weight of 416.49 g/mol . This dione features two 4-bromophenyl groups and a reactive chlorine substituent on its central propanedione core, a structure that classifies it as a valuable intermediate for advanced chemical synthesis. Compounds within the 1,3-dione family are extensively utilized as privileged building blocks in the development of more complex molecular architectures . The presence of halogen atoms makes it a potential candidate for use in cross-coupling reactions, such as Suzuki reactions, enabling the construction of conjugated systems for materials science applications. Furthermore, structurally related 1,3-diaryl-dione derivatives are frequently investigated as key precursors in the development of organic electronic materials, photoinitiators, and chromophores for non-linear optics (NLO) due to their electron-accepting properties . The specific stereoelectronic profile imparted by its bromine and chlorine substituents also suggests potential for this compound to be used in the synthesis of bioactive molecule analogs or in the creation of novel ligands for catalysis . This product is intended for research purposes as a chemical building block and is strictly for laboratory use. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-2-chloropropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClO2/c16-11-5-1-9(2-6-11)14(19)13(18)15(20)10-3-7-12(17)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCUPPCOJWRGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the introduction of different functional groups .

Material Science

  • Development of Advanced Materials : The compound is employed in creating new materials with tailored properties. Its reactivity makes it suitable for developing polymers and resins with specific characteristics necessary for industrial applications.

Medicinal Chemistry

  • Potential Therapeutic Applications : Ongoing research investigates the compound's potential as a precursor for pharmaceutical agents. Studies have shown promising results regarding its biological activity, particularly in anti-inflammatory and anticancer contexts .

Biological Studies

  • Interactions with Biological Molecules : The compound is studied for its interactions with proteins and enzymes, which may lead to significant insights into biochemical pathways relevant to health and disease .

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione exhibit significant cytotoxicity against various cancer cell lines. The study involved modifying the compound to enhance its solubility and bioavailability while maintaining its therapeutic efficacy.

Case Study 2: Material Development

In material science applications, this compound has been utilized to develop high-performance polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites used in aerospace industries.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to participate in various chemical reactions, which can affect biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula MW (g/mol) Substituents Key Properties/Applications
1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione Not provided C₁₅H₉Br₂ClO₂ 416.45 2-Cl, 1,3-(4-BrC₆H₄) Hypothesized intermediate for cross-coupling; electron-deficient diketone reactivity
1,3-Bis(4-bromophenyl)propane-1,3-dione 33170-68-2 C₁₅H₁₀Br₂O₂ 382.05 1,3-(4-BrC₆H₄) Used in crystallography studies; no chlorine substituent reduces electrophilicity
1,3-Bis(4-chlorophenyl)propane-1,3-dione 18362-49-7 C₁₅H₁₀Cl₂O₂ 293.15 1,3-(4-ClC₆H₄) Lower MW; Cl substituents may limit cross-coupling utility compared to Br analogs
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione 52046-58-9 C₁₅H₉BrCl₂O₂ 372.04 2-Br, 1,3-(4-ClC₆H₄) Mixed halogenation may enhance reactivity in nucleophilic substitutions

Structural and Electronic Effects

  • This could enhance the acidity of α-hydrogens or influence reactivity in cycloadditions .
  • Chlorine at Position 2: The 2-Cl substituent in the target compound introduces steric hindrance and electronic effects, possibly altering regioselectivity in further reactions compared to non-chlorinated analogs .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher MW (416.45 vs. 293.15 for dichloro analog) suggests reduced solubility in polar solvents, consistent with increased halogen content .
  • Thermal Stability: No direct data is available, but halogenated diketones generally exhibit moderate stability, with decomposition risks at elevated temperatures .

Biological Activity

1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione is an organic compound notable for its unique structure, which includes bromine and chlorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base like pyridine. This process leads to the formation of an intermediate that is subsequently transformed into the final product through controlled conditions using solvents such as dichloromethane.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below are key findings from various studies:

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various human cancer cell lines. For example, certain derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against cell lines such as RKO and HeLa . The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest effectiveness against several Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains like E. coli and Staphylococcus aureus, showing significant inhibition zones .

Anti-inflammatory Effects

The presence of bromine and chlorine in the structure may enhance its reactivity with biological targets involved in inflammatory pathways. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The halogen atoms can participate in electrophilic substitution reactions that may lead to the modification of key proteins involved in cell signaling and metabolism .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct advantages for this compound:

Compound NameStructural FeaturesBiological Activity
1,3-Bis(4-bromophenyl)propaneLacks chlorineModerate anticancer activity
1,3-Bis(4-bromophenyl)acetoneDifferent functional groupLimited antibacterial activity
This compound Contains both bromine and chlorineBroad-spectrum activity

This table highlights the unique position of this compound in terms of its diverse biological applications.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Case Study 1 : In a study evaluating anticancer properties, derivative compounds were tested on five human tumor cell lines. The most potent derivative inhibited cell growth by over 70% at concentrations below 100 µM .
  • Case Study 2 : Antimicrobial testing revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione, and how can researchers optimize yield?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and multi-step reactions. A common approach is the Friedel-Crafts acylation using 4-bromobenzene derivatives, followed by chlorination. For example:

Step 1: React 4-bromoacetophenone with a chlorinating agent (e.g., SOCl₂) to introduce the chloro group at the central carbon.

Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) may link bromophenyl groups to the diketone core.

Optimization: Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry. For instance, fractional factorial designs can identify critical parameters affecting yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (>99% purity threshold) and gas chromatography (GC) for volatile impurities .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.4–7.8 ppm for bromophenyl groups) .
    • X-ray Crystallography: Resolve bond angles and dihedral angles between bromophenyl and diketone moieties .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC and FTIR for carbonyl stability.
  • Recommendations: Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the chloropropane group .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: Bromophenyl groups stabilize intermediates via resonance, directing electrophilic substitution to para positions.
  • Chlorine Reactivity: The 2-chloro group is susceptible to nucleophilic displacement (e.g., SN2 with amines or thiols). Kinetic studies under varying pH/polar solvents can quantify substitution rates .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of its synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination or acylation).
  • Machine Learning: Train models on reaction databases to predict optimal solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for cross-coupling) .

Q. What strategies resolve contradictions in reported biological activities of halogenated aryl compounds like this diketone?

Methodological Answer:

  • Systematic SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or modifying the diketone backbone) and compare bioactivity in standardized assays (e.g., cytotoxicity IC₅₀).
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in literature data, accounting for variables like cell line variability or assay protocols .

Q. What reaction intermediates form during the degradation or metabolic processing of this compound?

Methodological Answer:

  • LC-MS/MS Analysis: Identify intermediates in simulated physiological conditions (e.g., liver microsomes). For example, debromination products or hydroxylated diketones.
  • Isotope Labeling: Use ¹⁸O-labeled water to track hydrolysis pathways of the chloropropane group .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Model interactions with active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding kinetics.
  • Covalent Binding Studies: Probe thiol reactivity via glutathione (GSH) depletion assays .

Q. What methodologies enable the design of analogs with enhanced photostability or catalytic activity?

Methodological Answer:

  • Photodegradation Screening: Expose analogs to UV-Vis light and compare half-lives. Introduce electron-donating groups (e.g., –OCH₃) to reduce radical formation.
  • Catalytic Applications: Test as ligands in Pd-mediated cross-coupling; optimize via Hammett plots correlating substituent σ values with reaction rates .

Q. How can researchers assess the environmental impact of this compound during disposal?

Methodological Answer:

  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna and algal growth inhibition.
  • Degradation Studies: Use advanced oxidation processes (AOPs) with TiO₂ photocatalysts to track mineralization efficiency .

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